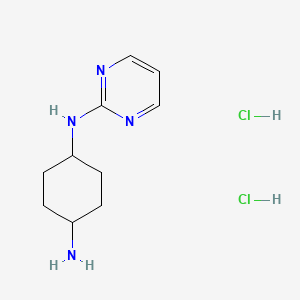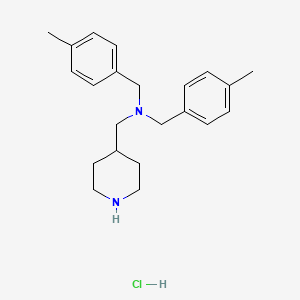
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
カタログ番号 B2634553
CAS番号:
98697-26-8
分子量: 216.196
InChIキー: BLWRWONDAJQQRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides. The cyclization of these gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .Molecular Structure Analysis
The title compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings . This structural behavior is repeated in similar systems .Chemical Reactions Analysis
The reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides. The cyclization of these gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .Physical And Chemical Properties Analysis
The compound is a solid with the molecular formula C11H7NO4 .科学的研究の応用
- Maleimides (MI) , derivatives of 1H-pyrrole-2,5-diones, exhibit practical applications due to their structural features: an activated double bond and an imide group. These compounds readily react with nucleophilic and electrophilic reagents, undergo cycloaddition reactions, and can be polymerized or copolymerized with unsaturated compounds .
- MI compounds demonstrate diverse biological activities, including selective inhibition of proteins like cyclooxygenase (involved in prostaglandin biosynthesis) and enzyme kinases (essential for intracellular signaling) .
- Some MI derivatives have shown anticandidiasis, antituberculosis, and antitumor properties .
- The sulfanilamide moiety, found in 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide, is one of the earliest synthetic antibacterial agents. Sulfanilamides exhibit diverse pharmaceutical activities, including antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma effects .
- These complexes have been synthesized and characterized. The geometry around the tin atom has been deduced from both solid-state and solution studies .
- While specific applications may vary, these compounds hold promise in drug development and disease treatment .
- For instance, carborane-containing porphyrins derived from tetraphenylporphyrins containing maleimide groups can be used in brain tumor therapy .
Biological Activities and Medicinal Chemistry
Organotin Complexes
Therapeutic Potential
Materials Science and Polymerization
Antibiotic Resistance Research
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-11(16)7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWRWONDAJQQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2634471.png)
![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)




![3-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2634482.png)
![6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2634485.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2634488.png)


![N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide](/img/structure/B2634493.png)